![molecular formula C17H16ClN5OS B2682750 N-(3-chlorobenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide CAS No. 1251628-95-1](/img/structure/B2682750.png)
N-(3-chlorobenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(3-chlorobenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16ClN5OS and its molecular weight is 373.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorobenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential in Treating Diseases with ACAT-1 Overexpression
Shibuya et al. (2018) identified an analogous compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, displaying selectivity for human ACAT-1 over ACAT-2. This compound was suggested to be useful in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Role in Peripheral Benzodiazepine Receptors Study
Katsifis et al. (2000) synthesized imidazo[1,2-α]pyridines, closely related structurally, as high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR). These compounds were used for studying the PBR in vivo using SPECT (Katsifis et al., 2000).
Inhibition of PI3Kα and mTOR
Stec et al. (2011) investigated a compound structurally similar to the query molecule, which acted as an inhibitor of PI3Kα and mTOR in vitro and in vivo, highlighting its potential in metabolic stability enhancement (Stec et al., 2011).
Application as Fluorescent Probes for Mercury Ion
Shao et al. (2011) demonstrated the use of an imidazo[1,2-a]pyridine derivative in acting as an efficient fluorescent probe for mercury ions both in acetonitrile and buffered aqueous solution (Shao et al., 2011).
Anticancer Potential
Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to the query compound, and studied their anticancer activity. They found that these compounds exhibited selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[6-(4-methylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-12-9-23(11-20-12)15-5-6-17(22-21-15)25-10-16(24)19-8-13-3-2-4-14(18)7-13/h2-7,9,11H,8,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYROIGLXAPNKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide |
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